molecular formula C6H15Cl2N5 B13543040 1-(2-Azidoethyl)piperazinedihydrochloride CAS No. 2825011-11-6

1-(2-Azidoethyl)piperazinedihydrochloride

Cat. No.: B13543040
CAS No.: 2825011-11-6
M. Wt: 228.12 g/mol
InChI Key: XLYPZKNWHMMSDO-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)piperazinedihydrochloride is a chemical compound that features a piperazine ring substituted with an azidoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azidoethyl)piperazinedihydrochloride typically involves the reaction of piperazine with 2-azidoethanol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

For industrial production, the synthesis process can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Azidoethyl)piperazinedihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas or lithium aluminum hydride.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.

Major Products

    Substitution: Various substituted piperazines.

    Reduction: 1-(2-Aminoethyl)piperazine.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

1-(2-Azidoethyl)piperazinedihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a precursor for bioorthogonal labeling reagents.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)piperazinedihydrochloride depends on its specific application. In biological systems, the azido group can react with alkyne-containing molecules through a cycloaddition reaction, forming stable triazole linkages. This reaction is often used in bioorthogonal chemistry for labeling and tracking biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)piperazine: Similar structure but with an amino group instead of an azido group.

    1-(2-Chloroethyl)piperazine: Contains a chloro group instead of an azido group.

    1-(2-Hydroxyethyl)piperazine: Features a hydroxy group in place of the azido group.

Uniqueness

1-(2-Azidoethyl)piperazinedihydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioorthogonal labeling. This makes it a valuable tool in both synthetic and biological research.

Properties

CAS No.

2825011-11-6

Molecular Formula

C6H15Cl2N5

Molecular Weight

228.12 g/mol

IUPAC Name

1-(2-azidoethyl)piperazine;dihydrochloride

InChI

InChI=1S/C6H13N5.2ClH/c7-10-9-3-6-11-4-1-8-2-5-11;;/h8H,1-6H2;2*1H

InChI Key

XLYPZKNWHMMSDO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCN=[N+]=[N-].Cl.Cl

Origin of Product

United States

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